1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C14H17NO It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a methyl group, as well as a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-methyl-4-phenylpiperidine with a suitable acylating agent. One common method involves the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
1-(4-Methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
4-Phenylpiperidine: This compound shares the piperidine ring structure but lacks the prop-2-en-1-one moiety, resulting in different chemical and biological properties.
4-Methylpiperidine: Similar to the target compound but without the phenyl group, leading to variations in reactivity and applications.
1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-4-phenylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-14(17)16-11-9-15(2,10-12-16)13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZKKLLHGZDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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